Thieno[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
Thieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that has been reported to have various pharmacological and biological utilities Similar compounds, such as thieno[2,3-b]pyridine derivatives, have been reported to inhibit pim-1 kinase , which plays a crucial role in cell cycle progression, apoptosis, and transcription.
Mode of Action
It can be inferred from related compounds that this compound might interact with its targets, such as pim-1 kinase, leading to changes in cellular processes like cell cycle progression, apoptosis, and transcription .
Biochemical Pathways
Given the reported targets of similar compounds, it can be inferred that this compound might affect pathways related to cell cycle progression, apoptosis, and transcription .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound might have potential anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-b]pyridine-3-carboxylic acid interacts with various enzymes and proteins in biochemical reactions . For instance, derivatives of thieno[2,3-b]pyridines have been tested against tyrosyl-DNA phosphodiesterase I (TDP1), a phospholipase D enzyme .
Cellular Effects
Related thieno[2,3-b]pyridines have shown a range of biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Molecular Mechanism
Thieno[2,3-b]pyridines have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . The 2-carboxylic acid group of related compounds has been found to interact with Lys67 and form a hydrogen bond with the amino acids Glu89 and Asp186 via a water molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can be further transformed into thieno[3,2-b]pyridine derivatives . Another approach involves the use of β-keto amides, which are cyclized in the presence of pyrrolidine and calcium chloride to form the desired thieno[3,2-b]pyridine structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thieno[3,2-b]pyridine derivatives.
Scientific Research Applications
Thieno[3,2-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Thieno[3,4-b]pyridine: Features a different arrangement of the thiophene and pyridine rings.
Pyrido[3’,2’4,5]thieno[2,3-b]pyridine: A more complex fused ring system with additional heteroatoms.
Uniqueness: Thieno[3,2-b]pyridine-3-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile scaffold for drug development and material science applications sets it apart from other similar compounds .
Properties
IUPAC Name |
thieno[3,2-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-4-12-6-2-1-3-9-7(5)6/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXABPANVQBYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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